1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 898443-93-1
VCID: VC4982036
InChI: InChI=1S/C20H23N3O2/c1-14-9-10-17(12-15(14)2)23(19-8-5-11-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24)
SMILES: CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C
Molecular Formula: C20H23N3O2
Molecular Weight: 337.423

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea

CAS No.: 898443-93-1

Cat. No.: VC4982036

Molecular Formula: C20H23N3O2

Molecular Weight: 337.423

* For research use only. Not for human or veterinary use.

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea - 898443-93-1

Specification

CAS No. 898443-93-1
Molecular Formula C20H23N3O2
Molecular Weight 337.423
IUPAC Name 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)urea
Standard InChI InChI=1S/C20H23N3O2/c1-14-9-10-17(12-15(14)2)23(19-8-5-11-21-19)20(24)22-16-6-4-7-18(13-16)25-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24)
Standard InChI Key WMVPQZLIOMJHRL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC)C

Introduction

Molecular Composition

  • Chemical Formula: The compound contains a urea core substituted with three distinct groups:

    • A 3,4-dihydro-2H-pyrrol-5-yl moiety.

    • A 3,4-dimethylphenyl group.

    • A 3-methoxyphenyl group.

Structural Features

  • Core Urea Structure: The urea backbone (R-NH-C(O)-NH-R’\text{R-NH-C(O)-NH-R'}) is central to the molecule's potential biological activity.

  • Substituent Effects: The presence of electron-donating groups like methoxy and methyl likely influences the compound's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.

General Synthetic Approach

The synthesis of diaryl ureas typically involves:

  • Reacting an aromatic amine with an isocyanate or carbamoyl chloride to form the urea bond.

  • Functionalizing the aromatic rings with specific substituents to modulate biological activity.

Potential Reaction Scheme

For this compound:

  • The 3,4-dihydro-2H-pyrrol-5-yl group may be introduced via cyclization reactions involving amines and aldehydes.

  • The dimethylphenyl and methoxyphenyl substituents can be incorporated through selective substitution reactions on aromatic precursors.

Medicinal Chemistry Context

Diaryl ureas like this compound are known for their diverse pharmacological profiles:

  • Anticancer Activity: Many diaryl ureas inhibit kinases such as BRAF or VEGFR, which are critical in cancer cell proliferation .

  • Enzyme Inhibition: Urea derivatives often act as inhibitors for enzymes like urease or proteases, which are implicated in various diseases .

Hypothetical Applications

Given its structure:

  • The pyrrole ring may enhance binding affinity to biological targets via π-stacking interactions.

  • The methoxy group could improve solubility and membrane permeability.

Spectroscopic Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy: For identifying chemical shifts corresponding to the pyrrole, phenyl, and methoxy groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To detect characteristic urea (C=O\text{C=O}) and NH stretching vibrations.

Comparative Analysis with Related Compounds

FeatureThis CompoundRelated Diaryl Ureas
Core StructureUrea with pyrrole and substituted phenyl groupsUrea with various aryl substituents
Biological TargetLikely kinase or enzyme inhibitionKinases (e.g., BRAF), enzymes (e.g., urease)
Functional GroupsPyrrole, dimethylphenyl, methoxyphenylSubstituents like halogens, hydroxyls, or alkoxy groups
Potential ApplicationsAnticancer agents, enzyme inhibitorsBroad-spectrum antiproliferative agents

Future Research

  • Biological Screening: Testing against cancer cell lines or enzyme targets could reveal its therapeutic potential.

  • Computational Studies: Molecular docking could predict binding affinities to biological targets.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its structural diversity and potential bioactivity. Comprehensive experimental studies are needed to fully elucidate its properties and applications.

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